molecular formula C25H29N3O5S B2622588 3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007551-18-9

3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2622588
CAS No.: 1007551-18-9
M. Wt: 483.58
InChI Key: CAABWHHRTGPMHS-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated synthetic compound designed for advanced chemical biology and drug discovery research. Its molecular architecture, featuring a pyrazolo-thiophene core substituted with an o-tolyl group and a 3,4,5-triethoxybenzamide moiety, suggests potential as a key intermediate or a functional probe for targeting protein kinases. Kinases are critical regulators of cellular signaling , and synthetic inhibitors are invaluable tools for dissecting these pathways. The structural elements of this compound are analogous to those found in known kinase inhibitor scaffolds, indicating its probable utility in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing novel therapeutics, particularly in oncology and inflammatory diseases. Researchers can employ this benzamide derivative to investigate allosteric binding sites or to serve as a precursor for the synthesis of more complex, targeted covalent inhibitors. Its primary research value lies in its capacity to modulate specific enzymatic activity in biochemical assays, thereby enabling the elucidation of complex signal transduction networks and the identification of new targets for pharmacological intervention.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-5-31-21-12-17(13-22(32-6-2)23(21)33-7-3)25(29)26-24-18-14-34(30)15-19(18)27-28(24)20-11-9-8-10-16(20)4/h8-13H,5-7,14-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABWHHRTGPMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The triethoxy groups on the benzamide in the target compound enhance hydrophobicity and electron-donating capacity, which may influence solubility and receptor binding.

Steric and Conformational Differences : The o-tolyl group in the target compound introduces steric hindrance near the pyrazole ring, which could restrict rotational freedom or impede interactions with biological targets. The p-tolyl group in the analog offers a more linear conformation, possibly improving binding affinity in certain contexts.

Biological Implications: While neither compound’s activity is explicitly documented, thienopyrazole derivatives are often investigated for kinase inhibition (e.g., targeting CDK or JAK enzymes). The triethoxy variant’s bulkier structure may hinder ATP-binding pocket access compared to the smaller bromo analog.

Physicochemical Properties (Inferred)

  • Solubility : The triethoxy groups likely reduce aqueous solubility compared to the bromo analog, which may exhibit moderate solubility in polar aprotic solvents.
  • Stability : The oxide group in both compounds could render them susceptible to hydrolytic degradation under acidic or basic conditions.

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